molecular formula C11H14N2O4 B1598584 4-Ethylamino-3-nitro-benzoic acid ethyl ester CAS No. 91182-00-2

4-Ethylamino-3-nitro-benzoic acid ethyl ester

Cat. No.: B1598584
CAS No.: 91182-00-2
M. Wt: 238.24 g/mol
InChI Key: IMXVAPWRGKQKOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylamino-3-nitro-benzoic acid ethyl ester is a chemical compound with the molecular formula C11H14N2O4 and a molecular weight of 238.24 . It is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O4/c1-3-12-9-6-5-8 (11 (14)17-4-2)7-10 (9)13 (15)16/h5-7,12H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 238.24 .

Scientific Research Applications

Understanding NO-Release Derivatives in Cirrhosis Treatment : A study on NCX-1000, a derivative designed to release nitric oxide (NO) for treating cirrhosis, revealed its safety but inefficacy in reducing portal pressure in cirrhosis patients. This indicates the complexity of designing effective derivatives for specific health conditions (A. Berzigotti et al., 2010).

Paraben Metabolism and Exposure : Research on the occurrence of parabens and their metabolites in humans underscores the widespread exposure to ester derivatives and the need for understanding their metabolism and implications for human health (Hua Zhang et al., 2020).

Markers of Alcohol Consumption : Studies on fatty acid ethyl esters (FAEEs) as markers for alcohol consumption illustrate the application of ester derivatives in forensic and clinical toxicology, offering insights into substance use and abuse (V. Auwärter et al., 2001).

Allergic Contact Dermatitis from Local Anesthetics : Research on reactions to ethyl chloride and benzocaine, both of which are derivatives of esters, shows the importance of understanding the allergenic potential of chemical compounds in medical and cosmetic applications (C. Jl et al., 2009).

n-3 Fatty Acids in Glucose Intolerance and Hypertriglyceridemia : The study of ethyl esters of n-3 fatty acids in patients with hypertriglyceridemia and glucose intolerance showcases the therapeutic potential of chemical esters in managing metabolic disorders (C. Sirtori et al., 1998).

Safety and Hazards

The safety data sheet (SDS) for 4-Ethylamino-3-nitro-benzoic acid ethyl ester can provide detailed information about its potential hazards . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid creating dust or aerosols.

Properties

IUPAC Name

ethyl 4-(ethylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-3-12-9-6-5-8(11(14)17-4-2)7-10(9)13(15)16/h5-7,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXVAPWRGKQKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395611
Record name 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91182-00-2
Record name 4-Ethylamino-3-nitro-benzoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethylamino-3-nitro-benzoic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
4-Ethylamino-3-nitro-benzoic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
4-Ethylamino-3-nitro-benzoic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
4-Ethylamino-3-nitro-benzoic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
4-Ethylamino-3-nitro-benzoic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
4-Ethylamino-3-nitro-benzoic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.